molecular formula C9H18N2O3 B1316223 Tert-butyl 2-acetamidoethylcarbamate CAS No. 207129-09-7

Tert-butyl 2-acetamidoethylcarbamate

Cat. No. B1316223
M. Wt: 202.25 g/mol
InChI Key: CNEKFKYLFJVYOR-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetamidoethylcarbamate is a chemical compound with the molecular formula C9H18N2O3 . It is used in various applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-acetamidoethylcarbamate consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 202.25 .

Scientific Research Applications

Chemosensory Materials

Tert-butyl moieties in carbazole derivatives, such as TCBT, play a crucial role in the formation of organogels that can emit strong blue light. These materials are used as fluorescent sensory materials to detect acid vapors, demonstrating the importance of tert-butyl carbamate structures in developing chemosensory applications (Sun et al., 2015).

Organic Synthesis

Tert-butyl carbamates serve as intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and are used as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds are valuable building blocks in organic synthesis, showing the utility of tert-butyl carbamate groups in synthesizing complex molecules (Guinchard et al., 2005).

Deprotection in Organic Chemistry

Aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method is mild and offers good selectivity, preserving the stereochemical integrity of substrates, which is critical for the synthesis of complex molecules in pharmaceuticals and materials science (Li et al., 2006).

Electrochemical Energy Storage

Poly(3,6-dithienylcarbazole) derivatives, incorporating tert-butyl groups, have been designed and synthesized as redox-active materials for high-performance electrochemical energy storage applications. These materials are used in flexible solid-state pseudocapacitors, demonstrating the potential of tert-butyl carbamate derivatives in advanced energy storage technologies (Yigit & Güllü, 2017).

Future Directions

Tert-butyl 2-acetamidoethylcarbamate has immense scientific potential and offers a wide range of applications in research, from drug synthesis to catalysis. It is expected to be a key player in future scientific advancements .

properties

IUPAC Name

tert-butyl N-(2-acetamidoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-7(12)10-5-6-11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEKFKYLFJVYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578782
Record name tert-Butyl (2-acetamidoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-acetamidoethylcarbamate

CAS RN

207129-09-7
Record name tert-Butyl (2-acetamidoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-amino-ethyl)-carbamic acid tert-butyl ester (1 eq.) in DCM was added TEA (3 eq.). The reaction was cooled to 0° C. Acetyl chloride (1 eq.) was filtered through a pad of alumina then added dropwise in solution in DCM to the reaction at 0° C. The reaction was stirred at 20° C. for 4 h. The crude was diluted with DCM, washed twice with water, then twice with a saturated aqueous solution of NaHCO3. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to afford (2-acetylamino-ethyl)-carbamic acid tert-butyl ester. The compound was used as such without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CFC Lam, AC Giddens, N Chand, VL Webb, BR Copp - Tetrahedron, 2012 - Elsevier
… N-13-(tert-Butyl 2-acetamidoethylcarbamate) discorhabdin C trifluoroacetate salt (18) (8.9 mg, 11.4 μmol) was dissolved in aqueous HCl (2 mL, 1 M) and heated at 80 C for 30 min. The …
Number of citations: 13 www.sciencedirect.com

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